

# Technical Guide: Physicochemical Properties of 4-Fluorobenzo[d]thiazol-2(3H)-one

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## Compound of Interest

Compound Name: 4-Fluorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1313586

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Fluorobenzo[d]thiazol-2(3H)-one** (CAS No: 63754-97-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its known physical and chemical characteristics, provides detailed experimental protocols for their determination, and presents a generalized workflow for its synthesis and characterization.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **4-Fluorobenzo[d]thiazol-2(3H)-one**.

Property	Value	Source
CAS Number	63754-97-2	[1][2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNOS	[2][3]
Molecular Weight	169.18 g/mol	[2][3]
Melting Point	173-174 °C	[2]
pKa (Predicted)	9.20 ± 0.20	[2]
Physical Appearance	Solid	-

Note: Experimentally determined values for boiling point and solubility in various solvents are not readily available in the public domain. The pKa value is a computational prediction and should be confirmed experimentally.

## Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of organic compounds like **4-Fluorobenzo[d]thiazol-2(3H)-one**.

### Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline **4-Fluorobenzo[d]thiazol-2(3H)-one** is finely powdered using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
- **Heating and Observation:**

- Rapid Heating (Initial Run): The sample is heated rapidly to obtain an approximate melting point range.
- Slow Heating (Accurate Determination): A fresh sample is heated to about 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

## pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- Co-solvent (e.g., methanol or DMSO, if the compound has low aqueous solubility)

Procedure:

- Sample Preparation: A known concentration of **4-Fluorobenzo[d]thiazol-2(3H)-one** is dissolved in a suitable solvent system (e.g., a water/co-solvent mixture).
- Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

- **Titration:** The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

## Solubility Determination (Shake-Flask Method)

**Objective:** To determine the equilibrium solubility of the compound in a specific solvent.

**Apparatus:**

- Conical flasks with stoppers
- Shaking incubator or water bath with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV)

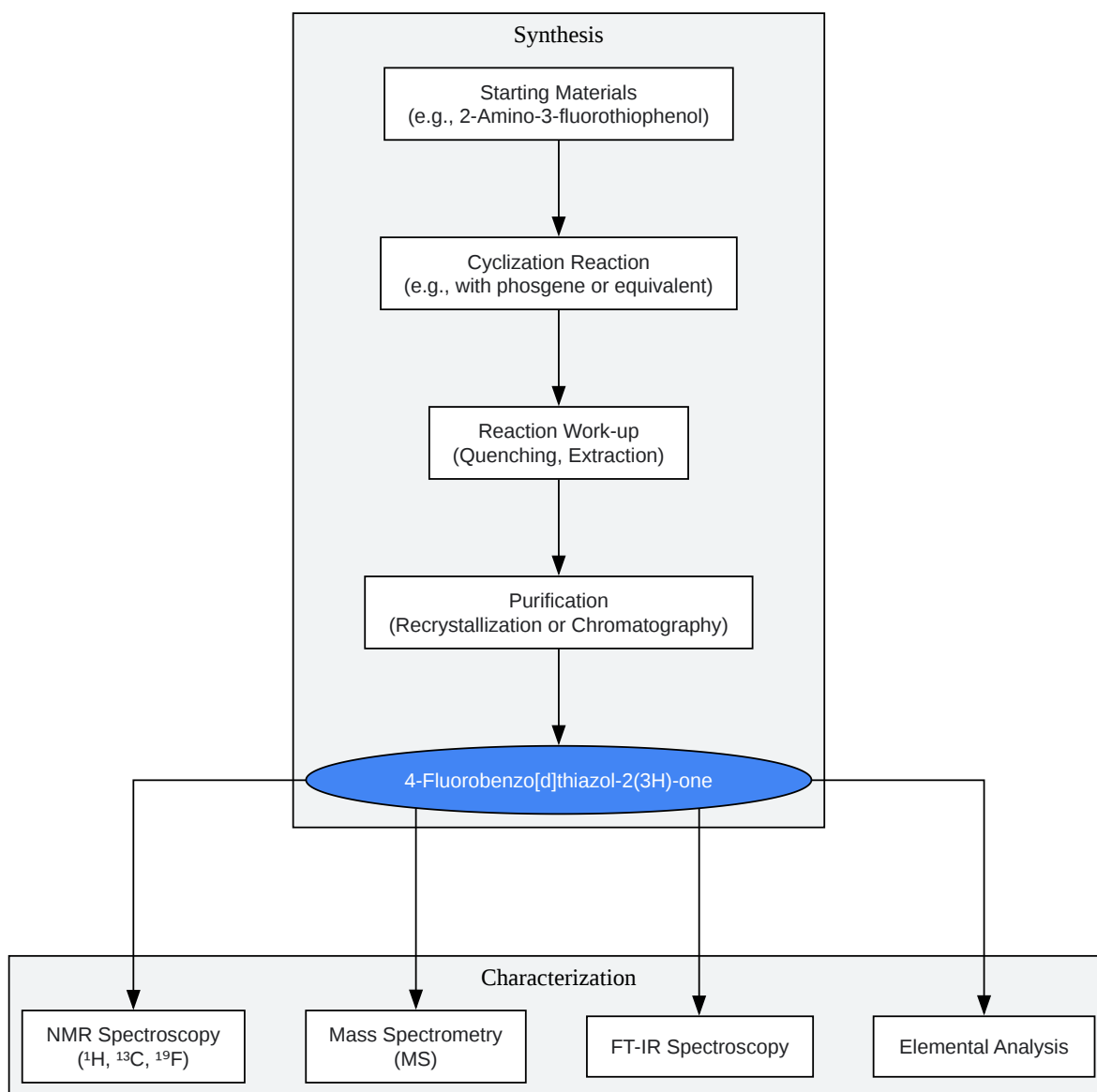
**Procedure:**

- **Sample Preparation:** An excess amount of solid **4-Fluorobenzo[d]thiazol-2(3H)-one** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a conical flask.
- **Equilibration:** The flask is sealed and agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** A sample of the supernatant is withdrawn and filtered to remove any undissolved solid. The filtrate is then diluted as necessary for analysis.

- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.
- **Solubility Calculation:** The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

## Synthesis and Characterization Workflow

While a specific, detailed synthesis protocol for **4-Fluorobenzo[d]thiazol-2(3H)-one** is not readily available in the cited literature, a general synthetic approach for benzothiazole derivatives can be outlined. The characterization of the final product is a critical step to confirm its identity and purity.

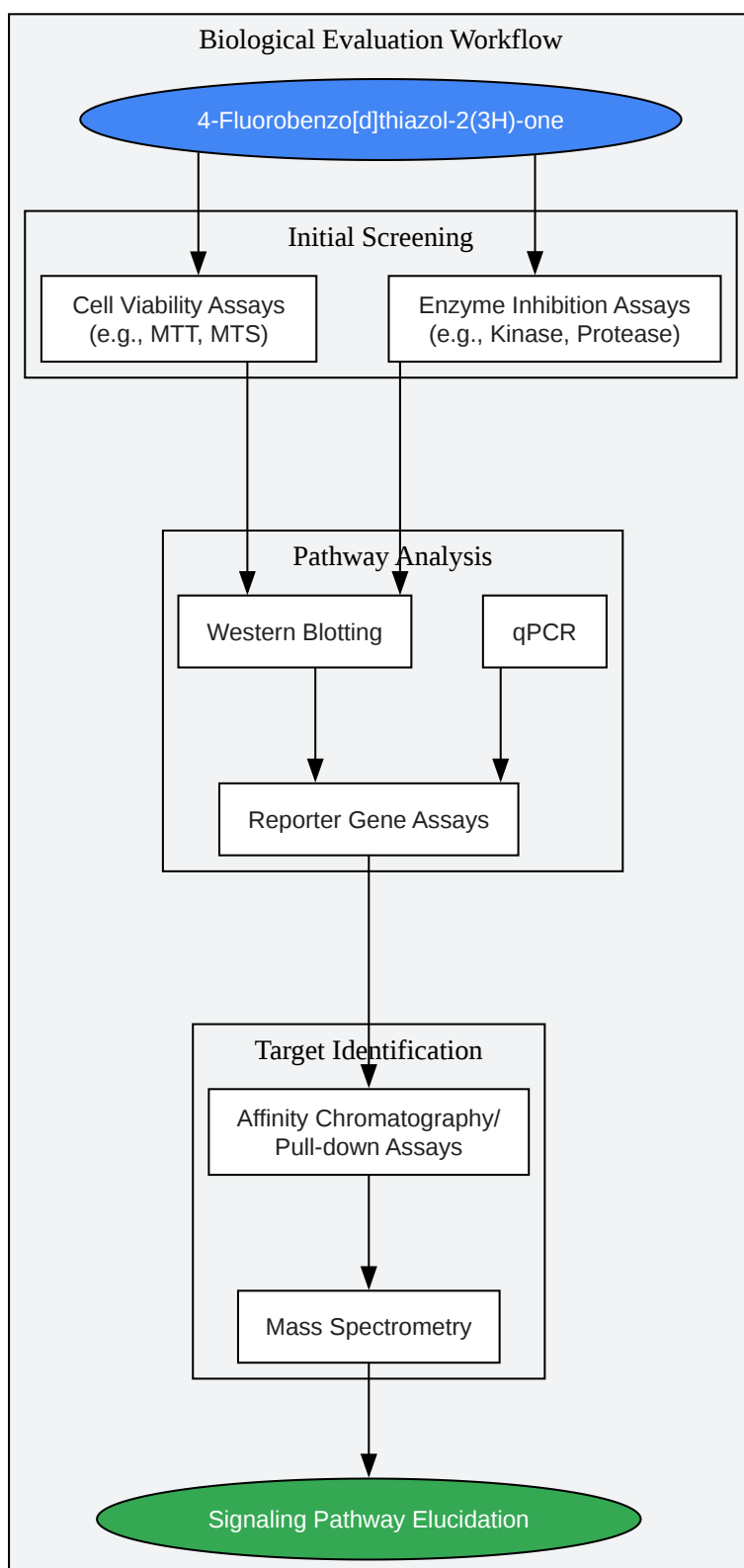


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*General workflow for the synthesis and characterization of **4-Fluorobenzo[d]thiazol-2(3H)-one**.*

## Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific mechanism of action and signaling pathway for **4-Fluorobenzo[d]thiazol-2(3H)-one** has not been definitively elucidated in the available literature. However, based on the activities of related compounds, a plausible workflow for investigating its biological effects and identifying potential signaling pathways is proposed below.



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*Proposed workflow for the biological evaluation and signaling pathway identification of 4-Fluorobenzo[d]thiazol-2(3H)-one.*

This guide serves as a foundational resource for researchers working with **4-Fluorobenzo[d]thiazol-2(3H)-one**. Further experimental investigation is required to fully characterize its physicochemical properties and elucidate its biological mechanism of action.

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